molecular formula C15H12N4O3S B11667350 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11667350
M. Wt: 328.3 g/mol
InChI Key: RYGOIGXPXQWFHU-LZYBPNLTSA-N
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Description

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thienyl group, and a dihydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydrazides.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazides and reduced pyrazole derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dihydroxyphenyl group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a dihydroxyphenyl group and a thienyl group, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H12N4O3S/c20-12-4-3-9(6-13(12)21)8-16-19-15(22)11-7-10(17-18-11)14-2-1-5-23-14/h1-8,20-21H,(H,17,18)(H,19,22)/b16-8+

InChI Key

RYGOIGXPXQWFHU-LZYBPNLTSA-N

Isomeric SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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